molecular formula C6H6F9O3P B3042104 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid CAS No. 503564-50-9

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

Cat. No. B3042104
CAS RN: 503564-50-9
M. Wt: 328.07 g/mol
InChI Key: FGHHNAZKTIELTK-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is used to form water repellent and/or lubricated surfaces on metal oxide materials (TiO2, ZnO, etc.). The fluorinated carbon gives the omniphobic properties to the surface. The coated surface is more water repellent when a product having more fluorinated carbons is used .

Scientific Research Applications

Surface Modification and Self-Assembled Monolayers (SAMs)

(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonic acid: is commonly used to create self-assembled monolayers (SAMs) on surfaces. SAMs are thin, ordered molecular layers that can modify surface properties. Researchers apply this compound to functionalize surfaces, enhance hydrophobicity, and improve adhesion. For instance, SAMs formed from this phosphonic acid can be used as gate dielectrics in organic thin-film transistors, enabling precise threshold voltage control in low-voltage devices .

Nanotechnology and Nanopatterning

Researchers use this phosphonic acid to functionalize nanoparticles and create well-defined patterns on surfaces. By forming SAMs, they can precisely control the arrangement of nanoparticles, leading to applications in nanoelectronics, sensors, and catalysis.

Future Directions

The future directions of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid could involve further exploration of its properties and potential applications, particularly in the creation of water repellent and/or lubricated surfaces on metal oxide materials .

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F9O3P/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHNAZKTIELTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F9O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895492
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

CAS RN

503564-50-9
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Neat 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (10 mmol) was added to 50 mmol of triethyl phosphate. The reaction mixture was heated at 160° C. overnight to produce diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate, which was isolated by fractional distillation (90-95% yield). Neat trimethylsilyl bromide (21 mmol) was added slowly to a solution of diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate (7 mmol) in dry CH2Cl2 (25 mL) at 0° C. The reaction mixture was stirred overnight at room temperature, after which time water (30 mmol) was added to the reaction mixture. Volatiles were removed in vacuo leaving (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonic acid as a white crystal (>95% yield). The procedure for producing the phosphonic acid salt was similar as described for Intermediate 1.
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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